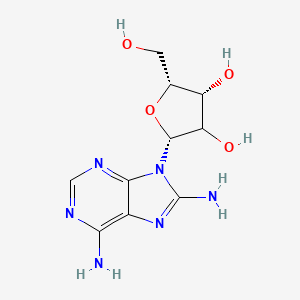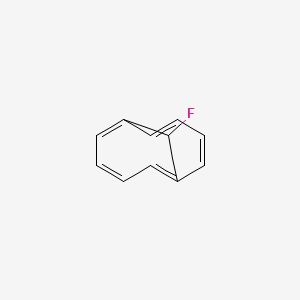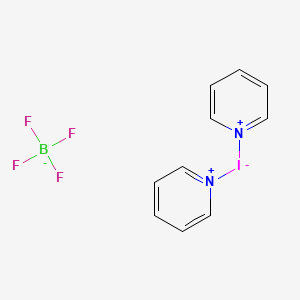
Bis(pyridinium)iodonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bis(pyridine)iodonium tetrafluoroborate can be synthesized by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . The detailed procedure involves the following steps :
Preparation of Silver Tetrafluoroborate on Silica Gel: Tetrafluoroboric acid is mixed with silver carbonate in deionized water, resulting in the formation of silver tetrafluoroborate. This mixture is then combined with silica gel and dried to obtain silver tetrafluoroborate on silica gel.
Formation of Bis(pyridine)iodonium Tetrafluoroborate: Pyridine and iodine are added to the silver tetrafluoroborate on silica gel in dichloromethane. The reaction mixture is stirred at room temperature, leading to the formation of bis(pyridine)iodonium tetrafluoroborate.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production methods may involve larger-scale reactions with optimized conditions to ensure safety, efficiency, and cost-effectiveness. specific industrial production methods are not widely documented in the literature.
化学反応の分析
Types of Reactions
Bis(pyridine)iodonium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent, capable of oxidizing alcohols to carbonyl compounds.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, to form iodinated heterocycles.
Common Reagents and Conditions
Common reagents used in reactions with bis(pyridine)iodonium tetrafluoroborate include acetonides derived from simple terpenes, 2-alkynyl-substituted benzaldehydes, and primary alcohols . The reactions are typically carried out at room temperature in solvents such as dichloromethane.
Major Products Formed
The major products formed from reactions with bis(pyridine)iodonium tetrafluoroborate include iodinated heterocycles, substituted naphthalenes, and oxygen-containing heterocycles .
科学的研究の応用
Bis(pyridine)iodonium tetrafluoroborate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of bis(pyridine)iodonium tetrafluoroborate involves the formation of iodonium ions, which react with unsaturated substrates to form iodinated products . The iodonium ions can undergo ring-opening through backside attack by nucleophiles, leading to the formation of anti-stereoisomers of the products .
類似化合物との比較
Bis(pyridine)iodonium tetrafluoroborate is unique due to its mild and selective iodinating and oxidizing properties. Similar compounds include:
Koser’s Reagent: Another hypervalent iodine reagent used for oxidation reactions.
Dess-Martin Periodinane: A reagent used for the oxidation of alcohols to aldehydes and ketones.
(Diacetoxyiodo)benzene: Used for various oxidative processes in organic synthesis.
These compounds share similar oxidative properties but differ in their reactivity, stability, and specific applications.
特性
分子式 |
C10H10BF4IN2 |
|---|---|
分子量 |
371.91 g/mol |
IUPAC名 |
1-pyridin-1-ium-1-yliodanuidylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C10H10IN2.BF4/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;2-1(3,4)5/h1-10H;/q+1;-1 |
InChIキー |
BMDSRCBKJZCUBH-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.C1=CC=[N+](C=C1)[I-][N+]2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


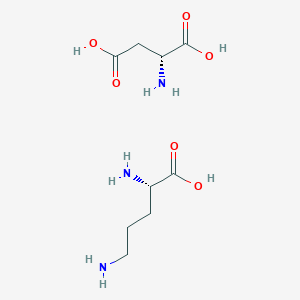

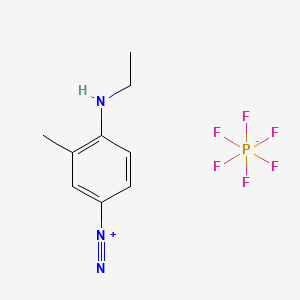
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
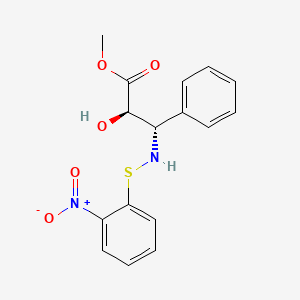
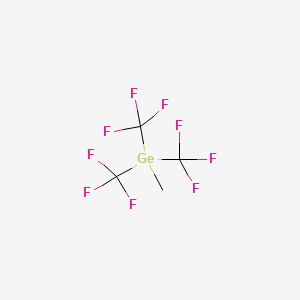
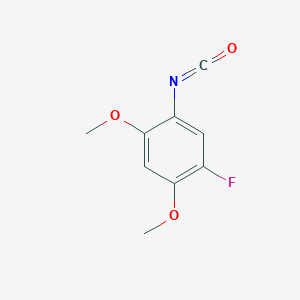
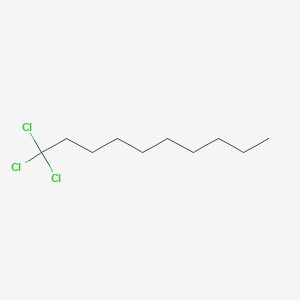
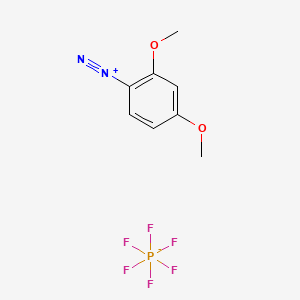
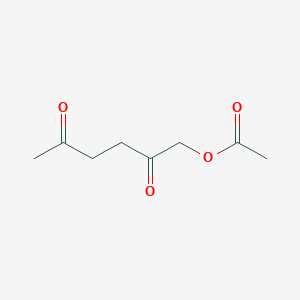
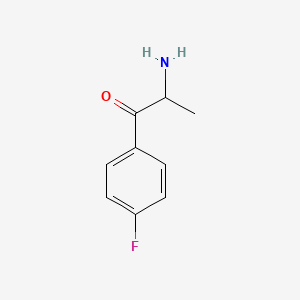
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
